3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
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Overview
Description
3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydroimidazo[1,2-A]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-chloropyrazine and 4-(trifluoromethyl)phenylboronic acid.
Coupling Reaction: These starting materials undergo a Suzuki-Miyaura coupling reaction in the presence of a palladium catalyst to form the desired product.
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways, such as c-Met and VEGFR-2 kinases.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and angiogenesis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Shares a similar core structure but differs in the position and type of substituents.
4-(Trifluoromethyl)phenol: Contains the trifluoromethyl group but lacks the imidazo[1,2-A]pyrazine core.
Uniqueness
3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is unique due to its combination of a trifluoromethyl group and a tetrahydroimidazo[1,2-A]pyrazine core, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H12F3N3 |
---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C13H12F3N3/c14-13(15,16)10-3-1-9(2-4-10)11-7-18-12-8-17-5-6-19(11)12/h1-4,7,17H,5-6,8H2 |
InChI Key |
IKFFYKYDLIJXGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC=C2C3=CC=C(C=C3)C(F)(F)F)CN1 |
Origin of Product |
United States |
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